molecular formula C9H10O5 B1219637 3-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 1916-08-1

3-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No.: B1219637
CAS No.: 1916-08-1
M. Wt: 198.17 g/mol
InChI Key: WFIBQVFJXGQICQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5-dimethoxybenzoic acid, also known as syringic acid, is an organic compound with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol . It is a derivative of benzoic acid and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is commonly found in various plants and is known for its antioxidant properties.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4,5-dimethoxybenzoic acid plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like catechol-O-methyltransferase, which catalyzes the transfer of a methyl group to the hydroxyl group of catechol derivatives . This interaction is crucial for the metabolism of catecholamines and other phenolic compounds. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by acting as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress . These effects can lead to improved cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cell health and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cell function . At high doses, it can have toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as catechol-O-methyltransferase, which adds a methyl group to the hydroxyl group of the compound . This methylation reaction is important for the detoxification and elimination of phenolic compounds from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . It can also bind to proteins in the blood, facilitating its transport to various tissues . The localization and accumulation of this compound within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5-dimethoxybenzoic acid typically involves the methylation of gallic acid followed by demethylation. One common method includes the reaction of gallic acid with dimethyl sulfate in the presence of a base to form trimethyl gallic acid, which is then demethylated using hydrobromic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound is first converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. The resulting 3,5-dimethoxybenzoic acid is then subjected to a Friedel-Crafts alkylation reaction with isopropanol to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBQVFJXGQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172689
Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-08-1
Record name 3-Hydroxy-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
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Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Record name 1916-08-1
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Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Record name 3-hydroxy-4,5-dimethoxybenzoic acid
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Record name 5-HYDROXYVERATRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Hydroxy-4,5-dimethoxybenzoic acid's presence in Berberis vulgaris?

A: While known previously, this study reports the presence of this compound in Berberis vulgaris for the first time. [] This discovery contributes to the understanding of the plant's phytochemical profile and potential therapeutic applications. Further research is needed to determine the compound's specific role in Berberis vulgaris.

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